N*1*-(2,5-Dichloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine
CAS No.:
Cat. No.: VC13471149
Molecular Formula: C12H18Cl2N2
Molecular Weight: 261.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18Cl2N2 |
|---|---|
| Molecular Weight | 261.19 g/mol |
| IUPAC Name | N'-[(2,5-dichlorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C12H18Cl2N2/c1-9(2)16(6-5-15)8-10-7-11(13)3-4-12(10)14/h3-4,7,9H,5-6,8,15H2,1-2H3 |
| Standard InChI Key | FTKFZOIWWXOOAG-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCN)CC1=C(C=CC(=C1)Cl)Cl |
| Canonical SMILES | CC(C)N(CCN)CC1=C(C=CC(=C1)Cl)Cl |
Introduction
N1-(2,5-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine is a chemical compound with the CAS number 1353959-05-3. It belongs to the class of ethane-1,2-diamines, which are known for their versatility in organic synthesis and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its molecular formula C12H18Cl2N2 and a molecular weight of 261.19 g/mol .
Synonyms and Identifiers
N1-(2,5-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine is also known by several synonyms, including N'-[(2,5-dichlorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine and 1,2-Ethanediamine, N1-[(2,5-dichlorophenyl)methyl]-N1-(1-methylethyl)-. Its identifiers include the CAS number 1353959-05-3 and the MDL number MFCD21096839 .
Applications and Research Findings
While specific applications of N1-(2,5-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine are not widely documented, compounds in the ethane-1,2-diamine class are often used as intermediates in organic synthesis. They can participate in various reactions, such as alkylation and acylation, which are essential in the production of pharmaceuticals and other organic materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume